molecular formula C37H47N7O10 B14193998 L-Tyrosyl-L-prolyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid CAS No. 914096-45-0

L-Tyrosyl-L-prolyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid

Cat. No.: B14193998
CAS No.: 914096-45-0
M. Wt: 749.8 g/mol
InChI Key: UYVUQZIUEXIYTQ-OFCLUOCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosyl-L-prolyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid is a peptide composed of six amino acids: tyrosine, proline, tryptophan, valine, alanine, and aspartic acid. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-prolyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-prolyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using reagents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Tyrosyl-L-prolyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biosensors and biocatalysts.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-prolyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-L-prolyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with various molecular targets, making it versatile for research and industrial applications.

Properties

CAS No.

914096-45-0

Molecular Formula

C37H47N7O10

Molecular Weight

749.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]butanedioic acid

InChI

InChI=1S/C37H47N7O10/c1-19(2)31(35(51)40-20(3)32(48)42-28(37(53)54)17-30(46)47)43-33(49)27(16-22-18-39-26-8-5-4-7-24(22)26)41-34(50)29-9-6-14-44(29)36(52)25(38)15-21-10-12-23(45)13-11-21/h4-5,7-8,10-13,18-20,25,27-29,31,39,45H,6,9,14-17,38H2,1-3H3,(H,40,51)(H,41,50)(H,42,48)(H,43,49)(H,46,47)(H,53,54)/t20-,25-,27-,28-,29-,31-/m0/s1

InChI Key

UYVUQZIUEXIYTQ-OFCLUOCGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.